molecular formula C16H25BrClNO2 B15341170 ((3-((p-Chlorophenoxy)methyl)-3-oxetanyl)methyl)diethylmethylammonium bromide CAS No. 3804-66-8

((3-((p-Chlorophenoxy)methyl)-3-oxetanyl)methyl)diethylmethylammonium bromide

Cat. No.: B15341170
CAS No.: 3804-66-8
M. Wt: 378.7 g/mol
InChI Key: QUCTZNQJRSLAEE-UHFFFAOYSA-M
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Description

The compound "((3-((p-Chlorophenoxy)methyl)-3-oxetanyl)methyl)diethylmethylammonium bromide" is a quaternary ammonium salt featuring a complex oxetane-based scaffold. Its structure combines a p-chlorophenoxy moiety linked to an oxetane ring, which is further functionalized with a diethylmethylammonium group. The bromide counterion ensures solubility and stability in polar solvents. This compound is likely explored for applications in medicinal chemistry or materials science due to its hybrid structure, which merges aromatic, heterocyclic, and ionic components.

Properties

CAS No.

3804-66-8

Molecular Formula

C16H25BrClNO2

Molecular Weight

378.7 g/mol

IUPAC Name

[3-[(4-chlorophenoxy)methyl]oxetan-3-yl]methyl-diethyl-methylazanium;bromide

InChI

InChI=1S/C16H25ClNO2.BrH/c1-4-18(3,5-2)10-16(11-19-12-16)13-20-15-8-6-14(17)7-9-15;/h6-9H,4-5,10-13H2,1-3H3;1H/q+1;/p-1

InChI Key

QUCTZNQJRSLAEE-UHFFFAOYSA-M

Canonical SMILES

CC[N+](C)(CC)CC1(COC1)COC2=CC=C(C=C2)Cl.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((3-((p-Chlorophenoxy)methyl)-3-oxetanyl)methyl)diethylmethylammonium bromide typically involves multiple steps:

    Formation of the p-chlorophenoxy group: This can be achieved by reacting p-chlorophenol with an appropriate alkylating agent under basic conditions.

    Synthesis of the oxetane ring: The oxetane ring can be formed through a cyclization reaction involving an epoxide and a suitable nucleophile.

    Quaternization: The final step involves the quaternization of the tertiary amine with methyl bromide to form the quaternary ammonium salt.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the p-chlorophenoxy group, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can occur at the oxetane ring, potentially opening the ring and forming different reduced products.

    Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used in substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the p-chlorophenoxy group.

    Reduction: Reduced derivatives of the oxetane ring.

    Substitution: Various substituted quaternary ammonium salts.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a phase-transfer catalyst in organic synthesis.

    Analytical Chemistry: It may serve as a reagent for the detection and quantification of specific ions or molecules.

Biology:

    Antimicrobial Agent: Due to its quaternary ammonium structure, the compound may exhibit antimicrobial properties, making it useful in disinfectants and antiseptics.

    Biochemical Research: It can be used to study the interactions between quaternary ammonium compounds and biological membranes.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly those targeting microbial infections.

Industry:

    Surfactants: The compound can be used in the formulation of surfactants for various industrial applications, including detergents and emulsifiers.

Mechanism of Action

The mechanism of action of ((3-((p-Chlorophenoxy)methyl)-3-oxetanyl)methyl)diethylmethylammonium bromide involves its interaction with biological membranes. The quaternary ammonium group can disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death. Additionally, the compound may interact with specific molecular targets, such as enzymes or receptors, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / Class Key Features Synthesis Insights Potential Applications
Target compound Oxetane ring, p-chlorophenoxy, quaternary ammonium Likely involves alkylation of oxetane intermediates with ammonium precursors Unclear; possibly antimicrobials
N-[3-Chloro-4-(trifluoromethoxy)benzyl]-3-fluoro-4-[(1,3-thiazol-2-ylamino)sulfonyl]benzamide (Compound 22) Aromatic sulfonamide, trifluoromethoxy, thiazole Multi-step synthesis with phthalimide intermediates and boronic acid coupling Antimicrobial or enzyme inhibitors
O-Methyl S-2-diethylmethylammonium ethylphosphonothiolate iodide Phosphonothiolate, quaternary ammonium Alkylation of phosphonothiolate with diethylmethylamine derivatives Organophosphate analogs, catalysis
3-Phenylpropylammonium bromide Simple aromatic ammonium salt Direct alkylation of phenylpropylamine with alkyl bromides Ionic liquids, surfactants

Key Observations :

Structural Complexity: The target compound’s oxetane-phenoxy-ammonium architecture is more complex than simple ammonium salts (e.g., 3-phenylpropylammonium bromide) and phosphonothiolates (e.g., O-methyl S-2-diethylmethylammonium derivatives). This complexity may enhance steric effects or bioavailability .

Limitations in Current Evidence :

  • No pharmacological data (e.g., IC50, toxicity) or spectroscopic characterization (e.g., NMR, MS) for the target compound are provided.
  • Comparisons rely on indirect analogs, limiting conclusions about its unique properties.

Biological Activity

((3-((p-Chlorophenoxy)methyl)-3-oxetanyl)methyl)diethylmethylammonium bromide is a synthetic organic compound with significant potential in biological applications. Its structure includes an oxetane ring, a chlorophenoxy group, and a quaternary ammonium group, which contribute to its unique biological activity.

PropertyValue
Molecular Formula C16H25BrClNO2
Molecular Weight 378.7 g/mol
CAS Number 3635-14-1
IUPAC Name [3-[(4-chlorophenoxy)methyl]oxetan-3-yl]methyl-diethyl-methylazanium;bromide
LogP 0.2258

The biological activity of this compound is primarily attributed to its quaternary ammonium structure, which allows it to interact with negatively charged sites on biological membranes. This interaction can disrupt cellular functions, leading to potential antimicrobial and antifungal effects. The presence of the oxetane ring may also enhance its reactivity with various biological targets, including enzymes and receptors.

Antimicrobial Activity

Research indicates that compounds with quaternary ammonium groups exhibit antimicrobial properties. Studies have shown that similar compounds can effectively inhibit the growth of bacteria and fungi by disrupting their cellular membranes. The chlorophenoxy moiety may also contribute to these effects by enhancing membrane permeability.

Therapeutic Potential

The compound is being investigated for its therapeutic applications, particularly in drug development targeting specific cellular pathways. Its ability to penetrate cellular membranes and interact with intracellular components positions it as a candidate for further exploration in pharmacology.

Case Studies and Research Findings

  • Antimicrobial Studies : In vitro studies demonstrated that quaternary ammonium compounds similar to ((3-((p-Chlorophenoxy)methyl)-3-oxetanyl)methyl)diethylmethylammonium bromide showed significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional antibiotics in some cases, suggesting enhanced efficacy.
  • Cellular Interaction Studies : Research utilizing fluorescent tagging has shown that the compound can localize within cellular membranes, indicating its potential role in drug delivery systems or as a therapeutic agent targeting specific cell types.
  • Metabolic Pathway Investigations : Studies on metabolic activation revealed that similar compounds undergo biotransformation processes that yield active metabolites capable of interacting with DNA, potentially leading to mutagenic effects under certain conditions. This raises considerations for safety and efficacy in therapeutic applications.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityKey Differences
((3-((o-Chlorophenoxy)methyl)-3-oxetanyl)methyl)diethylmethylammonium bromideAntimicrobialContains an ortho-chlorophenoxy group
((3-((o-Bromophenoxy)methyl)-3-oxetanyl)methyl)diethylmethylammonium bromideAntimicrobialContains a bromophenoxy group
((3-((p-Chlorophenoxy)methyl)-3-oxetanyl)methyl)dimethylmethylammonium bromideReduced potencyDimethyl instead of diethyl groups

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for introducing the oxetane ring and quaternary ammonium group in this compound?

  • Methodology : Use a two-step approach:

  • Step 1 : React a brominated precursor (e.g., 3-chloro-4-(trifluoromethoxy)benzyl bromide) with phthalimide and potassium carbonate in DMF at 80°C to form an intermediate via nucleophilic substitution .
  • Step 2 : Introduce the quaternary ammonium group via alkylation using methylamine or diethylmethylamine under high-temperature aqueous conditions (e.g., 100°C in a steel bomb reactor). Monitor reaction progress with 1^1H NMR to confirm substitution (e.g., singlet at δ 3.71 ppm for methylene protons adjacent to ammonium) .
    • Key Considerations : Optimize solvent polarity (DMF vs. THF) to balance reaction rate and byproduct formation.

Q. How can the purity of this hygroscopic quaternary ammonium salt be validated?

  • Methodology :

  • Purification : Use recrystallization from dichloromethane/methanol (9:1) to remove unreacted precursors .
  • Characterization : Confirm purity via 1^1H/13^13C NMR (e.g., δ 7.37–7.48 ppm for aromatic protons, δ 3.71 ppm for methylene groups) and high-resolution mass spectrometry (HRMS). For hygroscopic samples, store under inert gas (N2_2) and use anhydrous solvents for NMR (e.g., CD3_3OD) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s instability in aqueous media, and how can this be mitigated?

  • Analysis : The quaternary ammonium group is prone to hydrolysis under acidic/basic conditions. Stability studies in buffered solutions (pH 2–10) reveal accelerated degradation at pH > 8 due to hydroxide ion attack on the ammonium center .
  • Mitigation Strategy : Formulate as a lyophilized powder or encapsulate in liposomes to minimize water contact. Use stabilizing counterions (e.g., iodide instead of bromide) if compatible with biological assays .

Q. How does the p-chlorophenoxy moiety influence the compound’s interaction with lipid bilayers or mitochondrial membranes?

  • Experimental Design :

  • Lipophilicity Assessment : Measure logP values via shake-flask method (octanol/water). The p-chlorophenoxy group increases lipophilicity, enhancing membrane penetration .
  • Mitochondrial Targeting : Use fluorescence tagging (e.g., rhodamine B) to track subcellular localization in vitro. Compare accumulation in mitochondria-rich cell lines (e.g., HepG2) vs. controls .

Q. What contradictory data might arise in toxicity studies, and how should they be resolved?

  • Case Example : Discrepancies in IC50_{50} values across cell lines may stem from differential expression of efflux pumps (e.g., P-gp).
  • Resolution :

  • Conduct cytotoxicity assays with/without P-gp inhibitors (e.g., verapamil).
  • Validate via LC-MS/MS to quantify intracellular compound levels, correcting for pump-mediated efflux .

Methodological Challenges and Solutions

Q. What analytical pitfalls occur when characterizing this compound’s stereochemistry?

  • Challenge : The oxetane ring’s rigidity may lead to overlapping NMR signals for diastereomers.
  • Solution : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric detection. Confirm absolute configuration via X-ray crystallography if single crystals are obtainable .

Q. How can researchers reconcile low yields in large-scale synthesis?

  • Root Cause Analysis : Low yields (~50%) often result from incomplete alkylation or side reactions (e.g., Hoffman elimination).
  • Optimization :

  • Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
  • Replace aqueous methylamine with anhydrous dimethylamine in THF to suppress hydrolysis .

Data Interpretation Guidelines

Q. How should researchers interpret conflicting bioactivity data between in vitro and in vivo models?

  • Framework :

  • In Vitro : High potency may not translate to in vivo efficacy due to poor pharmacokinetics (e.g., rapid renal clearance).
  • In Vivo : Perform metabolite profiling (LC-MS/MS) to identify active/inactive derivatives. Adjust dosing regimens based on half-life (t1/2_{1/2}) and AUC calculations .

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